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N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Catalog No.
S15540962
CAS No.
M.F
C15H18ClN5O2
M. Wt
335.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)c...

Product Name

N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

Molecular Formula

C15H18ClN5O2

Molecular Weight

335.79 g/mol

InChI

InChI=1S/C15H18ClN5O2/c1-23-13-6-5-11(9-12(13)16)18-14(22)15(7-3-2-4-8-15)21-10-17-19-20-21/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,22)

InChI Key

PREQSKZAYUNLDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3)Cl

N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a cyclohexanecarboxamide moiety. The compound's molecular formula is C14H18ClN5O2, and it features a chloro-substituted aromatic ring attached to a tetrazole group, which is known for its diverse biological activities. The presence of the methoxy group enhances the compound's lipophilicity, potentially influencing its biological interactions.

The chemical reactivity of N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can be explored through various synthetic pathways. Key reactions may include:

  • Nucleophilic substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
  • Condensation reactions: The amide functionality can participate in condensation reactions, forming more complex structures or linked compounds.
  • Cyclization reactions: The tetrazole ring can engage in cyclization with other reactive groups, potentially leading to novel heterocyclic compounds.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create analogs for further study.

N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide exhibits significant biological activities, particularly in the context of medicinal chemistry. Compounds containing tetrazole moieties are often investigated for their potential as:

  • Antimicrobial agents: Research has indicated that tetrazole derivatives can exhibit antibacterial and antifungal properties.
  • Antitumor agents: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in lung cancer cell lines, through mechanisms such as autophagy induction and cell cycle arrest .
  • Anti-inflammatory agents: Some derivatives have shown promise in reducing inflammation in various biological models.

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can be achieved through several synthetic routes:

  • Starting Materials: The synthesis typically begins with 3-chloro-4-methoxyaniline and cyclohexanecarboxylic acid derivatives.
  • Formation of Tetrazole: The tetrazole ring can be synthesized using methods such as the reaction of hydrazine derivatives with carbonyl compounds or other suitable precursors.
  • Coupling Reaction: The final step usually involves coupling the tetrazole derivative with the cyclohexanecarboxamide using coupling agents such as EDC (ethyl(dimethylaminopropyl)carbodiimide) or similar reagents to facilitate amide bond formation.

These methods allow for the efficient synthesis of the target compound while providing opportunities for further modifications.

N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, this compound could serve as a lead structure for developing new drugs targeting microbial infections or cancer.
  • Chemical Biology: It may be used as a tool compound in biochemical assays to study specific biological pathways or mechanisms.
  • Material Science: The unique properties of tetrazole-containing compounds could lend themselves to applications in materials science, particularly in creating functional materials with specific properties.

Interaction studies are essential for understanding how N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide interacts with biological targets. These studies may include:

  • Binding affinity assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic studies: Investigating the pathways through which the compound exerts its biological effects, such as apoptosis induction or inhibition of specific signaling pathways.
  • In vivo studies: Testing the efficacy and safety of the compound in animal models to assess its therapeutic potential.

Several compounds share structural similarities with N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. Here are some notable examples:

Compound NameStructureUnique Features
1-(3-chloro-4-methoxyphenyl)-N-methylmethanamineStructureContains a methylamine group instead of a cyclohexane
Ethyl 3-(4-methoxyphenyl)-1H-pyrazoleStructureFeatures a pyrazole ring instead of a tetrazole
3-Chloro-4-methoxyacetophenoneStructureLacks the tetrazole and cyclohexane moieties

Uniqueness

N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide stands out due to its combination of a tetrazole ring and cyclohexane structure, which may enhance its lipophilicity and biological activity compared to similar compounds. Its potential as an antitumor agent further distinguishes it from others that do not exhibit such properties.

This detailed overview highlights the significance of N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in medicinal chemistry and its potential applications across various scientific fields.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

335.1149025 g/mol

Monoisotopic Mass

335.1149025 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-14-2024

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